magnesium;1-fluoro-2-methoxybenzene-3-ide;bromide
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Overview
Description
Magnesium;1-fluoro-2-methoxybenzene-3-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound features a magnesium atom bonded to a 1-fluoro-2-methoxybenzene-3-ide moiety and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-fluoro-2-methoxybenzene-3-ide;bromide typically involves the reaction of 1-fluoro-2-methoxybenzene with magnesium metal in the presence of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
1-fluoro-2-methoxybenzene+Mg→this compound
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure complete reaction and high yield. The reaction mixture is often purified by distillation or crystallization to obtain the desired Grignard reagent in pure form.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-fluoro-2-methoxybenzene-3-ide;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters.
Halides: Alkyl or aryl halides for substitution reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From halogen-metal exchange reactions.
Biaryls: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Magnesium;1-fluoro-2-methoxybenzene-3-ide;bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a reagent in catalytic processes for the formation of fine chemicals.
Mechanism of Action
The mechanism of action of magnesium;1-fluoro-2-methoxybenzene-3-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Magnesium;phenyl-3-ide;bromide: Another Grignard reagent with a phenyl group instead of a 1-fluoro-2-methoxybenzene moiety.
Magnesium;1-chloro-2-methoxybenzene-3-ide;bromide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Magnesium;1-fluoro-2-methoxybenzene-3-ide;bromide is unique due to the presence of both a fluorine and a methoxy group on the benzene ring. This combination imparts distinct electronic properties, making it a valuable reagent for specific synthetic applications where these functional groups are required.
Properties
IUPAC Name |
magnesium;1-fluoro-2-methoxybenzene-3-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKSKPSOXUCLAD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C=CC=C1F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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